4-Bromo-4'-methoxy-2'-methylbiphenyl 4-Bromo-4'-methoxy-2'-methylbiphenyl
Brand Name: Vulcanchem
CAS No.: 934758-97-1
VCID: VC6912708
InChI: InChI=1S/C14H13BrO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,1-2H3
SMILES: CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)Br
Molecular Formula: C14H13BrO
Molecular Weight: 277.161

4-Bromo-4'-methoxy-2'-methylbiphenyl

CAS No.: 934758-97-1

Cat. No.: VC6912708

Molecular Formula: C14H13BrO

Molecular Weight: 277.161

* For research use only. Not for human or veterinary use.

4-Bromo-4'-methoxy-2'-methylbiphenyl - 934758-97-1

Specification

CAS No. 934758-97-1
Molecular Formula C14H13BrO
Molecular Weight 277.161
IUPAC Name 1-(4-bromophenyl)-4-methoxy-2-methylbenzene
Standard InChI InChI=1S/C14H13BrO/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9H,1-2H3
Standard InChI Key GPJCUTRLTRSROP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

4-Bromo-4'-methoxy-2'-methylbiphenyl consists of two benzene rings connected by a single bond. The first ring features a bromine atom at the 4-position and a methyl group at the 2'-position, while the second ring contains a methoxy group at the 4'-position. This arrangement creates a sterically hindered yet electronically diverse system, influencing its reactivity and interaction with biological targets.

Key Physicochemical Properties

PropertyValue
CAS Number934758-97-1
Molecular FormulaC₁₄H₁₃BrO
Molecular Weight277.16 g/mol
Exact Mass276.01500 Da
PSA (Polar Surface Area)9.23 Ų
LogP (Octanol-Water)4.43

The methoxy group enhances solubility in polar organic solvents compared to nonpolar analogs, while the bromine atom introduces steric bulk and electrophilic reactivity .

Synthesis and Manufacturing

While no direct synthesis protocol for 4-bromo-4'-methoxy-2'-methylbiphenyl is documented in the provided sources, analogous methods for related biphenyls suggest plausible routes. A common strategy involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link aromatic fragments.

Proposed Synthetic Route

  • Starting Materials:

    • 4-Bromo-2-methylphenylboronic acid

    • 4-Methoxybromobenzene

  • Reaction Conditions:

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

    • Ligand: Triphenylphosphine (PPh₃)

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF) or toluene

    • Temperature: 80–100°C

  • Mechanism:
    The boronic acid undergoes transmetallation with the palladium catalyst, followed by oxidative addition to the aryl bromide. Reductive elimination yields the biphenyl product .

Yield Optimization:

  • Purification via silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials.

  • Recrystallization from ethanol enhances purity (>95%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the methoxy group under strong acidic conditions.

Spectroscopic Characterization

  • ¹H NMR:

    • Methoxy protons: δ 3.8–3.9 ppm (singlet, 3H).

    • Methyl protons: δ 2.3–2.5 ppm (singlet, 3H).

    • Aromatic protons: δ 6.8–7.6 ppm (multiplet, 7H).

  • Mass Spectrometry:
    Base peak at m/z 276.015 ([M]⁺) .

Research Applications

Pharmaceutical Intermediates

Biphenyl derivatives are pivotal in drug discovery, serving as cores for kinase inhibitors and antipsychotics. The methoxy group in this compound may modulate binding affinity to biological targets, while the bromine atom allows further functionalization via substitution .

Material Science

Such compounds are explored in liquid crystal displays (LCDs) due to their planar structure and tunable electronic properties. The methyl group enhances thermal stability, a critical factor in device longevity.

Comparative Analysis with Related Compounds

Compound4-Bromo-4'-methoxy-2'-methylbiphenyl4-Bromo-4'-methylbiphenyl
CAS Number934758-97-150670-49-0
Molecular FormulaC₁₄H₁₃BrOC₁₃H₁₁Br
Molecular Weight (g/mol)277.16247.13
LogP4.435.12
Key SubstituentsBr, OCH₃, CH₃Br, CH₃

The methoxy group reduces LogP by 0.69 compared to the methyl analog, indicating higher polarity. This difference impacts solubility and bioavailability .

Future Perspectives

Further studies should explore:

  • Biological Activity: Screening against cancer cell lines or microbial pathogens.

  • Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Material Applications: Testing in organic semiconductors or photovoltaic devices.

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